
1-Aminonaphthalene-2-carboxaldehyde
Overview
Description
1-Aminonaphthalene-2-carboxaldehyde is an organic compound with the molecular formula C11H9NO It is a derivative of naphthalene, characterized by the presence of an amino group at the first position and a formyl group at the second position on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Aminonaphthalene-2-carboxaldehyde can be synthesized through several methods. One common approach involves the reduction of 1-nitronaphthalene-2-carboxaldehyde using iron powder in the presence of hydrochloric acid. This reduction process converts the nitro group to an amino group, yielding this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction reactions using similar methodologies as in laboratory synthesis. The process is optimized for higher yields and purity, often employing catalytic hydrogenation techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Aminonaphthalene-2-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can further modify the aldehyde group to primary alcohols.
Substitution: The amino group can participate in electrophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like acetic anhydride and sulfuric acid.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Primary alcohols.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Scientific Research Applications
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Organic Synthesis
- Intermediate in Reactions : 1-ANCA serves as a crucial intermediate in the synthesis of complex organic molecules. It is particularly noted for its role in Friedländer reactions, where it reacts with acetylbenzenes and 2-acetylpyridine to yield various benzoquinolines.
- Polymer Chemistry : The compound can be polymerized to form poly(1-naphthylamine) (PNA), which exhibits electrochromic and optoelectronic properties. PNA has been explored for applications in sensors and photocatalysis.
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Fluorescent Labeling
- Fluorophore Development : 1-ANCA is utilized in the development of fluorescent probes due to its ability to form Schiff bases with primary amines. This property is exploited in biological imaging and diagnostics.
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Biological Applications
- Anticancer Research : Studies indicate that 1-ANCA may selectively target cancer cells and induce apoptosis, making it a candidate for further investigation in cancer therapeutics. Its interactions with cellular biomolecules are crucial for understanding its biological effects.
- Drug Development : The compound has been tested in clinical settings to evaluate its efficacy as a potential anticancer agent, highlighting its significance in medicinal chemistry.
- Environmental Applications
Comparison of Applications
Case Studies
- Fluorescence Properties of Aminonaphthalimide Derivatives
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Anticancer Mechanisms
- Clinical trials have investigated the efficacy of compounds related to 1-ANCA as anticancer agents. These studies reveal that the compound interacts with cellular targets leading to cell death, providing insights into its therapeutic potential.
Mechanism of Action
The mechanism of action of 1-aminonaphthalene-2-carboxaldehyde involves its ability to form Schiff bases with primary amines. This reaction is acid-catalyzed and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of water . The compound’s ability to induce apoptosis in cancer cells is attributed to its interaction with specific molecular targets and pathways involved in cell death regulation.
Comparison with Similar Compounds
1-Naphthylamine: Similar structure but lacks the formyl group.
2-Aminonaphthalene: Amino group at a different position on the naphthalene ring.
Naphthalene-2-carboxaldehyde: Lacks the amino group.
Uniqueness: 1-Aminonaphthalene-2-carboxaldehyde is unique due to the presence of both an amino group and a formyl group on the naphthalene ring, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Biological Activity
1-Aminonaphthalene-2-carboxaldehyde (C₁₁H₉NO) is an organic compound notable for its structural features, including an amino group and an aldehyde functional group on a naphthalene ring. This unique structure contributes to its diverse biological activities, particularly in the fields of medicinal chemistry and organic synthesis.
This compound can be synthesized through various methods, including the reduction of 1-nitronaphthalene-2-carboxaldehyde using iron powder in hydrochloric acid. This process converts the nitro group to an amino group, yielding the desired compound. The compound is also involved in the synthesis of quinolines, which exhibit a range of biological activities, including anti-cancer properties.
The biological activity of this compound is primarily attributed to its ability to form Schiff bases with primary amines. This reaction occurs through a nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde, followed by water elimination. This mechanism is crucial for its interactions with various biomolecules, influencing enzymatic activities and cellular processes.
Anticancer Activity
Research has highlighted the potential of this compound as an anticancer agent. Studies have shown that compounds related to aminonaphthalenes can induce apoptosis in cancer cells and inhibit tumor growth. For instance, derivatives of naphthalene have demonstrated significant cytotoxic effects against breast cancer cell lines (e.g., MDA-MB-231), with mechanisms involving cell cycle arrest and apoptosis induction .
Table 1: Summary of Anticancer Activity Studies
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
6a | MDA-MB-231 | 1 | Induces apoptosis and cell cycle arrest |
8c | MDA-MB-231 | 1 | Induces apoptosis |
Other Biological Activities
In addition to anticancer effects, this compound has been explored for other therapeutic applications:
- Antioxidant Activity : Compounds with similar structures have shown antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.
- Antibacterial Activity : Some naphthalene derivatives exhibit antibacterial effects, making them candidates for further investigation in antimicrobial therapy.
Case Studies
Several case studies have documented the biological effects of this compound:
- In Vitro Cytotoxicity Study : A study evaluated the cytotoxic effects of various naphthalene derivatives on cancer cell lines. Compound 6a showed remarkable potency in inducing apoptosis at low concentrations without significant toxicity to normal cells .
- In Vivo Tumor Growth Suppression : In animal models, compound 6a demonstrated significant suppression of tumor growth in breast cancer models (4T1 tumors), indicating its potential for therapeutic use in oncology .
- Cell Cycle Analysis : Flow cytometry analysis revealed that treatment with compound 6a led to a significant decrease in cells in the G1 phase and an increase in S phase cells, indicating effective cell cycle modulation .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 1-Aminonaphthalene-2-carboxaldehyde, and how do reaction conditions influence yield?
Synthesis typically involves formylation or aminomethylation of naphthalene derivatives. Key factors include:
- Catalyst selection : Use Lewis acids (e.g., ZnCl₂) to direct electrophilic substitution at the 2-position .
- Temperature control : Maintain 80–100°C to minimize side reactions like polymerization or over-oxidation .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
Reference standard protocols for naphthalene carboxaldehyde derivatives to validate purity via HPLC or NMR .
Q. How should researchers characterize the purity and structural integrity of this compound?
Combine multiple analytical techniques:
- Chromatography : HPLC with UV detection (λ = 254 nm) for quantifying impurities .
- Spectroscopy : FT-IR to confirm the aldehyde (C=O stretch ~1700 cm⁻¹) and amine (N–H bend ~1600 cm⁻¹) functional groups .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 185.1) .
Cross-reference data with NIST Chemistry WebBook entries for naphthalene derivatives .
Q. What are the established protocols for toxicity screening of this compound in in vitro models?
- Cell viability assays : Use HepG2 or primary hepatocytes exposed to 0.1–100 µM concentrations for 24–72 hours, with MTT or resazurin-based endpoints .
- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .
- Genotoxicity : Conduct Ames tests (TA98 strain) to detect frameshift mutations induced by reactive metabolites .
Q. How can researchers optimize storage conditions to prevent degradation of this compound?
- Temperature : Store at –20°C in amber vials to block light-induced oxidation .
- Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the aldehyde group .
- Solvent compatibility : Dissolve in anhydrous DMSO or ethanol for long-term stability .
Advanced Research Questions
Q. What mechanistic studies are critical to understanding the electrophilic reactivity of this compound in biological systems?
- Computational modeling : Perform DFT calculations to map electron density at the aldehyde and amine groups, predicting sites for nucleophilic attack (e.g., glutathione conjugation) .
- Isotope labeling : Use ¹³C-labeled aldehyde to track metabolic pathways via LC-MS/MS .
- Kinetic studies : Measure rate constants for Schiff base formation with lysine residues in proteins .
Q. How should contradictory data on the environmental persistence of this compound be resolved?
- Comparative assays : Test photodegradation (UV light) and biodegradation (soil microcosms) under varying pH and oxygen levels .
- Analytical cross-validation : Pair GC-MS (volatile metabolites) with HPLC-UV (parent compound) to account for matrix effects .
- Meta-analysis : Use systematic review frameworks (e.g., Cochrane Handbook) to assess bias in existing studies .
Q. What strategies are effective for identifying reactive intermediates formed during the oxidation of this compound?
- Trapping agents : Add 2,4-dinitrophenylhydrazine (DNPH) to stabilize carbonyl intermediates for LC-MS analysis .
- Time-resolved spectroscopy : Use stopped-flow UV-Vis to capture transient species (e.g., quinone imines) .
- EPR spectroscopy : Detect free radicals generated during autoxidation .
Q. How can researchers model the compound’s adsorption behavior in environmental matrices?
- Batch adsorption experiments : Test affinity for clay minerals (kaolinite) and organic matter (humic acid) at pH 5–9 .
- Isotherm fitting : Apply Langmuir/Freundlich models to quantify partition coefficients .
- Column studies : Simulate groundwater transport using silica-packed columns .
Q. Methodological Guidance for Data Interpretation
Q. What statistical approaches are suitable for resolving variability in toxicity data across experimental replicates?
- Multivariate analysis : Use PCA to identify confounding variables (e.g., cell passage number, solvent batch) .
- Dose-response modeling : Fit nonlinear regression (Hill equation) to EC₅₀ values, reporting 95% confidence intervals .
- Sensitivity analysis : Apply Monte Carlo simulations to quantify uncertainty in exposure thresholds .
Q. How can researchers validate the specificity of antibodies or probes targeting this compound adducts?
- Competitive ELISA : Pre-incubate antibodies with structural analogs (e.g., 2-naphthoic acid) to test cross-reactivity .
- Immunoblotting : Use knockout cell lines (e.g., CYP2E1-null hepatocytes) to confirm adduct formation is enzyme-dependent .
- Molecular docking : Predict binding affinities to prioritize high-specificity probes .
Properties
IUPAC Name |
1-aminonaphthalene-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-7H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGWBDGBNINXJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451208 | |
Record name | 1-amino-2-naphthalenecarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30451208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176853-41-1 | |
Record name | 1-amino-2-naphthalenecarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30451208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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